molecular formula C16H19NO B502189 N-benzyl-N-(2-ethoxybenzyl)amine

N-benzyl-N-(2-ethoxybenzyl)amine

Cat. No.: B502189
M. Wt: 241.33g/mol
InChI Key: ZAWAFOADCBZUOR-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-ethoxybenzyl)amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of serotonin receptor pharmacology. Scientific investigations into structurally related N-benzylphenethylamine compounds have revealed that the N-benzyl moiety can dramatically enhance binding affinity and functional activity at the 5-HT2A receptor subtype . This receptor is a key player in a multitude of physiological processes and is a primary target for investigating cognition, mood regulation, and states of consciousness . The specific structural motif of an N-benzyl group combined with an ethoxy substituent on the benzyl ring is a subject of ongoing research to optimize receptor selectivity and functional efficacy. Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR) with the goal of developing highly selective receptor agonists or antagonists . The compound is typically synthesized via reductive amination, a reliable and efficient method for producing such amines in good yield . This compound is provided strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C16H19NO/c1-2-18-16-11-7-6-10-15(16)13-17-12-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3

InChI Key

ZAWAFOADCBZUOR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-benzyl-N-(2-ethoxybenzyl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for modifications that enhance biological activity. For instance, derivatives of benzylamines are often explored for their potential as anti-inflammatory and analgesic agents. The compound's ability to act as a chiral auxiliary facilitates the synthesis of enantiomerically pure drugs, which are crucial in pharmacology for reducing side effects and improving efficacy.

Case Study: Synthesis of Formoterol
One notable application is in the synthesis of (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used in the treatment of asthma. The synthesis method involves using this compound as a precursor, where it undergoes several transformations including hydrogenation and coupling reactions to produce the desired pharmaceutical compound with high stereoselectivity and yield .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is valued for its versatility as a building block. It can participate in various reactions such as alkylation and acylation, leading to the formation of more complex structures. This property is particularly useful in developing new materials and compounds with specific functionalities.

Example: Synthesis of Isoquinolines
The compound can be utilized to synthesize isoquinolines through a modified Pomeranz–Fritsch reaction, showcasing its utility in generating nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, making them potential candidates for formulations aimed at reducing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation
A study evaluated various derivatives of N-benzyl amines for their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. The results demonstrated that certain modifications to the N-benzyl structure enhanced antioxidant activity, suggesting potential applications in nutraceuticals and dietary supplements .

Industrial Applications

Use in Polymer Chemistry
this compound can also be applied in polymer chemistry as a curing agent or hardener in epoxy resins. Its amine functionality allows it to react with epoxy groups, facilitating cross-linking and improving the mechanical properties of the resulting materials.

Data Summary Table

Application AreaDescriptionExample/Case Study
Medicinal ChemistryIntermediate for pharmaceuticals; enhances biological activitySynthesis of (R,R)-formoterol
Organic SynthesisBuilding block for complex molecules; participates in various reactionsSynthesis of isoquinolines
Antioxidant ActivityScavenges free radicals; potential use in health supplementsEvaluation of antioxidant properties
Industrial ApplicationsUsed as curing agents in polymer chemistryApplication in epoxy resin formulations

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzyl Groups

Key structural analogs differ in substituents on the benzyl rings, which alter physical properties and reactivity:

Compound Substituents (R1, R2) Yield (%) Physical State Key Spectral Data (¹H NMR δ, ppm) Reference
N-Benzyl-N-(2-ethoxybenzyl)amine R1 = OEt (2-ethoxy), R2 = H - Oil Not reported in evidence
6a R1 = Cl (2-chloro), R2 = H 82 Colorless oil δ 3.61 (s, NCH2Ar), δ 6.79–7.38 (m, aryl)
6d R1 = OMe (4-methoxy), R2 = H 84 Colorless oil δ 3.78 (s, OCH3), δ 6.79–7.38 (m, aryl)
9b R1 = Cl (4-chloro), R2 = F 8 Colorless oil δ 4.80–5.02 (m, CHF), δ 6.79–7.38 (m, aryl)
243d R1 = OMe (4-methoxy), R2 = F 14 Colorless oil δ 3.78 (s, OCH3), δ 4.80–5.02 (m, CHF)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 6a ) slightly reduce yields compared to electron-donating groups (e.g., OMe in 6d ) .
  • Fluorine substitution (9b , 243d ) significantly lowers yields (8–14%) due to increased steric and electronic complexity .
  • Methoxy groups enhance solubility, as seen in the consistent oil formation across analogs .

Reactivity and Functional Outcomes

Enantioselectivity in Catalysis
  • N-Benzyl-N-(1-phenylethyl)-amine achieves 84% ee in α-amination reactions, outperforming natural product-derived catalysts (<10% ee) .
  • In HPESW reactions, N-benzyl-N-(2-pyrrolidinylmethyl)amine derivatives require TFA as a co-catalyst for high enantioselectivity (81% ee), while L-proline analogs show inverted selectivity .

Pharmacological Relevance

  • N-Benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine is a key intermediate in the synthesis of arformoterol, a β2-adrenergic agonist. The (R)-enantiomer is isolated via resolution with mandelic acid, underscoring the importance of stereochemistry in drug development .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the nucleophilic attack of benzylamine on the carbonyl carbon of 2-ethoxybenzaldehyde, forming an imine (Schiff base). Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the target secondary amine. Key parameters include:

  • Solvent: Methanol or ethanol, which stabilize the imine intermediate and facilitate reduction.

  • Temperature: 20–30°C for imine formation, with reductions typically conducted at ambient conditions.

  • Stoichiometry: A 1:1 molar ratio of aldehyde to amine minimizes side products like tertiary amines.

Yield and Purification

Yields for this method range from 85% to 92%, depending on the reducing agent. NaBH₄ in methanol achieves 88% yield, while hydrogenation over palladium on carbon (Pd/C) elevates yields to 90–92%. Post-reaction purification involves extraction with dichloromethane, washing with saturated sodium bicarbonate, and solvent evaporation under reduced pressure.

Alkylation of 2-Ethoxybenzylamine with Benzyl Halides

Alkylation exploits the nucleophilicity of 2-ethoxybenzylamine, reacting it with benzyl chloride or bromide to form the target compound.

Single-Step Alkylation Protocol

In a representative procedure, 2-ethoxybenzylamine reacts with benzyl chloride in the presence of sodium bicarbonate (NaHCO₃) as a base. The reaction proceeds via an Sₙ2 mechanism:

  • Solvent: Aqueous methanol or ethanol (50–70% v/v).

  • Temperature: 80–95°C to accelerate substitution while minimizing hydrolysis.

  • Workup: Filtration, phase separation, and crystallization from sherwood oil yield the product with 87–90% purity.

Challenges and Mitigation

Primary amines like 2-ethoxybenzylamine are prone to over-alkylation, forming tertiary amines. To suppress this:

  • Controlled Stoichiometry: A 1:1 molar ratio of amine to benzyl chloride limits di-alkylation.

  • Base Selection: Weak bases (e.g., NaHCO₃) deprotonate the amine without promoting elimination.

Alternative Routes: Imine Hydrogenation and Catalytic Methods

Imine Hydrogenation with Heterogeneous Catalysts

Imines derived from 2-ethoxybenzaldehyde and benzylamine can be hydrogenated using Raney nickel or Pd/C at 1–3 bar H₂ pressure. This method avoids stoichiometric reductants, enhancing atom economy. Yields exceed 90% under optimized conditions.

Copper-Catalyzed Coupling Reactions

Emerging protocols employ copper(I) chloride (CuCl) with ligands like 2,2'-bipyridyl (bpy) to catalyze the coupling of 2-ethoxybenzyl halides with benzylamine. While still experimental, this approach reduces reaction times to 12–16 hours at 60°C, yielding 84–88% product.

Comparative Analysis of Synthetic Methods

MethodReactantsConditionsYield (%)AdvantagesLimitations
Reductive Amination2-Ethoxybenzaldehyde + BenzylamineNaBH₄, MeOH, 25°C85–92High purity; minimal byproductsRequires anhydrous conditions
Alkylation2-Ethoxybenzylamine + Benzyl ChlorideNaHCO₃, H₂O/MeOH, 90°C87–90Scalable; no specialized reagentsRisk of over-alkylation
Imine HydrogenationPreformed IminePd/C, H₂ (1–3 bar), EtOH90–92No stoichiometric reductantsRequires high-pressure equipment

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and safety for large-scale alkylation. Automated temperature and pressure control minimize side reactions, achieving batch-to-batch consistency.

Solvent Recycling

Methanol and ethanol are recovered via distillation, reducing waste and production costs. For example, 95% solvent recovery is feasible in reductive amination processes.

Regulatory Compliance

Industrial synthesis must adhere to guidelines for residual benzyl halides (<10 ppm). Purification via activated carbon treatment and recrystallization ensures compliance .

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for synthesizing N-benzyl-N-(2-ethoxybenzyl)amine via reductive amination?

  • Methodological Answer : Reductive amination using palladium/nickel oxide (Pd/NiO) catalysts under hydrogen atmospheres (25°C, 10 hours) achieves high yields (up to 98%) for analogous tertiary amines. For example, N-benzylnaphthalen-1-amine was synthesized using Pd/NiO with 84% yield . Alternatively, platinum on charcoal (Pt/C) with formic acid/triethylamine in acetonitrile reduces aminides to amines (52–75% yield), though debromination side reactions may occur . Optimize solvent choice (e.g., ethanol or acetonitrile) and catalyst loading to minimize by-products.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and amine proton environments. For example, N-benzyl derivatives show aromatic proton shifts at δ 7.2–7.5 ppm and methoxy/ethoxy groups at δ 3.3–4.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., ESI-TOF with <2 ppm error ). Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1,200 cm⁻¹) and ether C-O bonds (~1,100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address debromination and by-product formation during the synthesis of this compound derivatives?

  • Methodological Answer : Debromination, observed during Pt/C-catalyzed reductions, can be mitigated by adjusting reaction time, temperature, or using milder reductants like ammonium formate . Monitor reactions via Thin-Layer Chromatography (TLC) and quantify by-products using quantitative NMR (qNMR). For inseparable mixtures (e.g., 13:11d ≈ 4:6 ratio in ), employ preparative High-Performance Liquid Chromatography (HPLC) or gradient flash chromatography with silica gel .

Q. What strategies resolve challenges in purifying this compound derivatives with structural isomers?

  • Methodological Answer : Structural isomers (e.g., ortho vs. para substitution) require advanced separation techniques. Utilize chiral columns in HPLC for enantiomeric resolution or exploit solubility differences via fractional crystallization (e.g., using ethanol/water mixtures). For example, used flash chromatography with hexane/ethyl acetate gradients to isolate N-benzylpyrazin-2-yl amines .

Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence the reactivity of this compound in further functionalization?

  • Methodological Answer : Electron-donating groups (e.g., ethoxy) increase the electron density on the aromatic ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. For instance, methoxy groups in N-(4-methoxybenzyl) derivatives improve regioselectivity in electrophilic reactions . Use Density Functional Theory (DFT) calculations to predict reactive sites and optimize reaction conditions (e.g., Lewis acid catalysts for Friedel-Crafts alkylation).

Data Contradictions and Analytical Challenges

Q. How should researchers interpret conflicting NMR data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., amine inversion) or impurities. Variable Temperature (VT) NMR can distinguish conformational exchange (e.g., coalescence of peaks at elevated temperatures). For trace by-products (e.g., 3-bromo-5-arylpyrazin-2-yl amines in ), use 2D NMR techniques (COSY, HSQC) to assign signals unambiguously .

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